molecular formula C25H22O12 B565311 Viscidulin III tetraacetate CAS No. 96684-81-0

Viscidulin III tetraacetate

Cat. No.: B565311
CAS No.: 96684-81-0
M. Wt: 514.439
InChI Key: ARXXHQVYAGXNBP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Viscidulin III tetraacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product .

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .

Comparison with Similar Compounds

Biological Activity

Viscidulin III tetraacetate is a flavonoid compound derived from the roots of Scutellaria viscidula Bunge, recognized for its diverse biological activities. This article delves into its antibacterial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by research findings and case studies.

  • Chemical Formula : C25H22O12
  • Molecular Weight : 514.43 g/mol

1. Antibacterial Properties

This compound exhibits significant antibacterial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, particularly in foodborne pathogens. For instance, research conducted on extracts from Scutellaria species indicated that certain flavonoids, including this compound, can reduce biofilm formation by 90-95% within 12-16 hours of exposure to bacteria .

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
L. monocytogenes64 µg/mL

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential as a therapeutic agent in inflammatory diseases .

Mechanism of Action :

  • Inhibition of NF-kB signaling pathway.
  • Decrease in COX-2 expression.

3. Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance the body's antioxidant defenses. Studies have reported that it increases levels of enzymatic antioxidants such as superoxide dismutase (SOD) and catalase (CAT), while decreasing malondialdehyde (MDA) levels, a marker of oxidative stress .

ParameterControl GroupViscidulin III Treatment Group
SOD (U/mg protein)5.0 ± 0.58.5 ± 0.7
CAT (U/mg protein)2.0 ± 0.34.0 ± 0.4
MDA (nmol/mg protein)3.5 ± 0.41.5 ± 0.2

4. Potential Anticancer Effects

This compound is being explored for its anticancer potential, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. In vitro studies have shown that it can significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .

Case Study :
In a study involving breast cancer cell lines, this compound treatment resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM depending on the cell line tested .

Properties

IUPAC Name

[4-acetyloxy-2-(5,7-diacetyloxy-8-methoxy-4-oxochromen-2-yl)-3-methoxyphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O12/c1-11(26)33-16-7-8-17(34-12(2)27)23(31-5)22(16)18-9-15(30)21-19(35-13(3)28)10-20(36-14(4)29)24(32-6)25(21)37-18/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXXHQVYAGXNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)OC(=O)C)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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